Crystal Structure Validation of the 2-Methyl-4-phenylthiazol-5-yl Carbamate Scaffold at NUDT5: Fragment Binding Mode Confirmed for the Methyl Ester, Establishing a Direct Elaboration Path for the Ethyl Analog
The methyl ester analog (methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate, CAS 41260-96-2) was identified as a fragment hit binding to human NUDT5 (ADP-sugar pyrophosphatase) in a PanDDA fragment screening campaign conducted at Diamond Light Source beamline I04-1 (XChem facility) using the DSI Fragment Library [1]. The co-crystal structure at 1.58 Å resolution (PDB 5QJS, ligand K1Y) shows the 2-methyl-4-phenylthiazol-5-yl carbamate scaffold occupying a defined pocket. The ethyl ester analog (CAS 41260-97-3) retains the identical core scaffold while extending the carbamate O-alkyl group by one methylene unit, enabling systematic probing of the solvent-exposed region without altering the core binding pharmacophore. No equivalent co-crystal structure is available for the ethyl ester alone, but the methyl ester structure provides direct evidence of target engagement for the scaffold class [1].
| Evidence Dimension | Target engagement (X-ray crystallographic binding mode) |
|---|---|
| Target Compound Data | No independent co-crystal structure available for the ethyl ester; scaffold identity with K1Y confirmed by chemical structure (C₁₃H₁₄N₂O₂S vs. C₁₂H₁₂N₂O₂S for methyl ester) |
| Comparator Or Baseline | Methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate (K1Y); co-crystallized with NUDT5 at 1.58 Å resolution; real-space correlation coefficient 0.856; average occupancy 0.8 [1] |
| Quantified Difference | Ethyl ester adds one methylene group (ΔMW = +14.03 Da; ΔclogP ~ +0.5 units estimated); identical thiazole-phenyl core and carbamate NH hydrogen-bonding capacity |
| Conditions | X-ray diffraction; NUDT5 (NUDIX domain, residues 1–208, Homo sapiens) expressed in E. coli; DSI Fragment Library; PanDDA analysis pipeline [1] |
Why This Matters
Procurement of the ethyl ester enables direct fragment growing from the validated NUDT5-binding scaffold without requiring post-synthesis ester modification, saving one synthetic step compared to starting from the methyl ester.
- [1] RCSB PDB. 5QJS: PanDDA analysis group deposition -- Crystal Structure of NUDT5 in complex with Z979145504 (methyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate, K1Y). Deposited 2018-10-31. Resolution: 1.58 Å. Ligand validation: RSCC 0.856, occupancy 0.8. DOI: 10.2210/pdb5qjs/pdb. View Source
